2-Acetylpyridine

Description

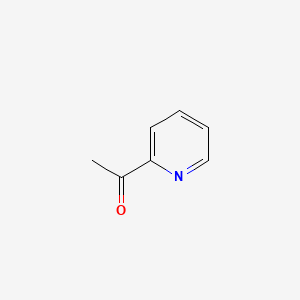

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKVQEKCUACUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024409 | |

| Record name | 1-(2-Pyridyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma | |

| Record name | 2-Acetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

189.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether and acids, Soluble (in ethanol) | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.077-1.084 | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.37 [mmHg] | |

| Record name | 2-Acetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-62-9, 30440-88-1 | |

| Record name | 2-Acetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylpyridine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Pyridyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629O10UI3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Acetylpyridine and Its Derivatives

Oxidative Processes for 2-Acetylpyridine (B122185) Synthesis: Mechanistic Insights

The oxidation of 2-ethylpyridine (B127773) presents a direct route to this compound. Various oxidizing agents and catalytic systems have been explored to achieve this transformation efficiently and safely.

Catalytic Air Oxidation of 2-Ethylpyridine

Catalytic air oxidation of 2-ethylpyridine in the liquid phase represents a commercially viable method for producing this compound. nih.gov This process utilizes air as the primary oxidant, offering an economical and environmentally conscious approach. The reaction is typically facilitated by a catalyst to ensure selectivity and a reasonable reaction rate. While specific catalysts can vary, the general mechanism involves the activation of the ethyl group's benzylic position, making it susceptible to oxidation. The process is carefully controlled to prevent over-oxidation to pyridine-2-carboxylic acid.

Tert-butyl Nitrite (B80452) and Hydroperoxide Mediated Oxidations

Alternative oxidation methods involve the use of reagents like tert-butyl nitrite and tert-butyl hydroperoxide. google.comgoogle.com These reagents can offer higher selectivity under milder conditions compared to catalytic air oxidation. For instance, the oxidation of 2-ethylpyridine using tert-butyl hydroperoxide has been reported, sometimes in the presence of a catalyst such as a chromium zinc hydrotalcite-like material. nih.gov

The use of tert-butyl nitrite in conjunction with a catalyst like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to be effective for the aerobic oxidation of C-H bonds. researchgate.net While not specifically detailed for 2-ethylpyridine in the provided context, such systems offer a metal-free catalytic approach. researchgate.net The mechanism of these hydroperoxide-mediated oxidations often involves radical pathways, where the hydroperoxide is activated to generate reactive oxygen species that initiate the oxidation at the benzylic carbon of the ethyl group. benthamopen.com However, the large-scale industrial use of such oxidants can pose significant safety risks. google.comgoogle.com

Grignard Reactions in this compound Synthesis: Nuances and Challenges

Grignard reactions provide a powerful tool for carbon-carbon bond formation and have been applied to the synthesis of this compound from pyridine-based precursors.

Nucleophilic Reaction of 2-Cyanopyridine (B140075) or Pyridine-2-carboxylic Acid with Organometallic Reagents (CH₃MgBr, CH₃Li)

The synthesis of this compound can be achieved through the nucleophilic addition of methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to 2-cyanopyridine or pyridine-2-carboxylic acid, followed by hydrolysis. google.comnih.govgoogle.com In the case of 2-cyanopyridine, the Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields the desired ketone. nih.gov

When pyridine-2-carboxylic acid is the starting material, it is often converted to a more reactive derivative, or a specific organometallic reagent is chosen to favor the ketone formation over tertiary alcohol formation. For instance, reacting a lithium salt of the carboxylic acid, such as lithium 2-chloronicotinate, with methylmagnesium bromide can lead to the formation of the corresponding acetylpyridine derivative. google.com The choice of the organometallic reagent and the reaction conditions are crucial to prevent side reactions, such as addition to the pyridine (B92270) ring itself. semanticscholar.orgsioc-journal.cn

Optimization of Reaction Conditions for Industrial Viability

A significant challenge in employing Grignard reactions for the industrial production of this compound is the stringent reaction conditions required. google.com These reactions necessitate an anhydrous environment and isolation from air, as organometallic reagents are highly reactive towards water and oxygen. google.comgoogle.com The use of ether solvents like tetrahydrofuran (B95107) (THF) and diethyl ether also presents safety concerns on an industrial scale. google.com These factors contribute to high production costs and limit the market competitiveness of this method. google.com

Optimization efforts focus on finding safer and more economical solvent systems, as well as developing robust procedures that can be scaled up. This includes careful control of reaction temperatures, often at very low temperatures (e.g., -65 to -55°C) during the addition of the organometallic reagent, and the development of efficient work-up procedures to isolate the product. patsnap.com

| Parameter | Condition | Source |

| Reagents | 2-Cyanopyridine, CH₃MgBr or CH₃Li | google.comgoogle.com |

| Pyridine-2-carboxylic acid, CH₃MgBr or CH₃Li | google.comgoogle.com | |

| Reaction Environment | Anhydrous, inert atmosphere | google.comgoogle.com |

| Solvents | Tetrahydrofuran (THF), Diethyl ether | google.com |

| Challenges | Strict anhydrous conditions, air sensitivity, hazardous solvents, high cost | google.comgoogle.com |

Claisen Condensation Approaches and Esterification Strategies

Claisen condensation offers an alternative synthetic route to this compound, starting from readily available materials like pyridine-2-carboxylic acid. google.com This method typically involves the esterification of the carboxylic acid, followed by a condensation reaction.

The process generally begins with the conversion of commercial 2-pyridine carboxylic acid into its corresponding ester, for example, by reaction with an alcohol in the presence of an acid catalyst. google.com This ester then undergoes a Claisen condensation with an acetate (B1210297) ester. The condensation results in the formation of a β-keto ester, specifically a 2-pyridinecarboxylic acetic acid ester. google.commasterorganicchemistry.comlibretexts.org The final step involves the hydrolysis and decarboxylation of this intermediate to yield this compound. google.com While the raw materials for this method are inexpensive and accessible, achieving high yields can be challenging. google.com

A patented method outlines a multi-step synthesis starting from 2-picolinic acid. google.com The first step is the formation of 2-picolinoyl chloride by reacting the acid with a chlorinating agent like thionyl chloride. google.com This is followed by a condensation reaction with a dialkyl malonate, such as di-tert-butyl malonate, in the presence of an inorganic salt catalyst (e.g., calcium chloride) and a base (e.g., triethylamine) to form di-tert-butyl 2-picolinoylmalonate. google.com The final step is an acidic hydrolysis and decarboxylation of this intermediate to produce this compound with a reported yield of 77.8%. google.com

| Step | Description | Reagents/Conditions | Yield | Source |

| 1 | Acyl Chloride Formation | 2-Picolinic acid, Thionyl chloride, Toluene, 55-65°C | 95% (Intermediate) | |

| 2 | Condensation | 2-Picolinoyl chloride, Di-tert-butyl malonate, MgCl₂, 55-65°C | 85% (Intermediate) | |

| 3 | Hydrolysis & Decarboxylation | Water, Acetic acid, Sulfuric acid, Reflux | 78% (Overall) | google.com |

Novel Synthetic Approaches to this compound Derivatives

To overcome the limitations of traditional methods, researchers have explored innovative synthetic strategies that offer improved efficiency, selectivity, and milder reaction conditions.

A facile and efficient method for the synthesis of this compound derivatives involves the deprotonation of the methyl group of this compound. scielo.brscielo.br The use of sodium hydride (NaH) as a base under phase transfer catalysis (PTC) conditions has proven to be particularly effective. scielo.brscielo.brresearchgate.netscite.ai This approach minimizes the formation of side products, such as ethers, which can be a major issue when using other bases like sodium hydroxide (B78521) (NaOH). scielo.brscielo.br The reaction is typically carried out in a dry solvent like toluene, with a phase transfer catalyst such as 18-crown-6-ether. scielo.br The mechanism involves the deprotonation of the C-H bond at the interface of the immiscible phases, followed by the formation of a lipophilic ion pair that can react in the organic phase. mdpi.com

Following the deprotonation of this compound, the resulting carbanion is a potent nucleophile that readily undergoes substitution reactions with a variety of electrophiles, most notably alkyl and aryl halides. scielo.brscielo.br This S_N2 reaction is a cornerstone for creating new carbon-carbon bonds and extending the carbon framework. masterorganicchemistry.comlibretexts.org The reaction is highly efficient for primary and methyl halides. masterorganicchemistry.comlibretexts.org With secondary and tertiary alkyl halides, elimination reactions (E2) tend to become a competing pathway due to the strong basicity of the acetylide ion. masterorganicchemistry.comlibretexts.org Researchers have successfully synthesized a range of novel this compound derivatives by treating the deprotonated species with two equivalents of an alkyl or aryl halide. scielo.brscielo.br

Table 1: Synthesis of this compound Derivatives via Deprotonation and Substitution

| Derivative | Alkyl/Aryl Halide Used | Yield (%) |

|---|---|---|

| 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one | 1-(bromomethyl)-4-methylbenzene | 70 |

Electro-organic synthesis represents a green and sustainable alternative for the synthesis of this compound derivatives. This method utilizes electricity to drive redox reactions, often with high selectivity and atom economy. Asymmetric electroreduction of this compound at a mercury cathode in the presence of a chiral inductor has been reported to produce the corresponding chiral alcohol. beilstein-journals.org Another approach involves the use of chemically modified graphite (B72142) electrodes. For instance, a graphite electrode modified with (S)-(−)-phenylalanine methyl ester has been used as a cathode for the electrochemical reduction of 4-acetylpyridine (B144475), demonstrating the potential for chiral induction in these processes. beilstein-journals.org

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including derivatives of this compound. These methods often proceed under mild conditions with high efficiency and selectivity. For example, copper-catalyzed reactions have been employed for the monofluoromethylation of aryl iodides using a reagent derived from this compound. beilstein-journals.org The Kröhnke methodology, a classic pyridine synthesis, has been adapted for the preparation of furanyl-substituted terpyridines starting from this compound and a furanyl aldehyde in a base-mediated aldol (B89426) condensation. beilstein-journals.org This strategy has also been extended to the synthesis of more complex polypyridine systems. beilstein-journals.orgnih.gov

Transition Metal-Catalyzed Syntheses

Cu-Catalyzed Aerobic Reactions

Copper-catalyzed reactions utilizing aerobic conditions represent a cost-effective and environmentally conscious approach to organic synthesis. In the context of this compound chemistry, copper catalysis facilitates the synthesis of various nitrogen-containing heterocycles. One prominent example is the synthesis of imidazo[1,2-a]pyridines from acetophenones (including this compound) and 2-aminopyridines. rsc.orgresearchgate.net This transformation proceeds through a tandem process involving imine formation followed by an intramolecular aerobic oxidative C–H bond amination and cyclization. rsc.org The use of an inexpensive copper catalyst and air as the oxidant makes this method highly practical. rsc.orgrsc.org

Another significant application is the copper-mediated three-component synthesis of 3-cyanoimidazo[1,2-a]pyridines, which combines 2-aminopyridines, acetophenones, and benzyl (B1604629) cyanide. rsc.org This cascade reaction involves a copper-mediated oxidative release of cyanide, an Ortoleva–King type reaction, and subsequent cyanation. rsc.org Furthermore, copper catalysts have been employed in the aerobic oxidative coupling of methyl ketones like this compound with amines to produce α-ketoamides, where molecular oxygen serves as both the oxidant and an oxygen source. lnu.edu.cn

Rh(III)-Catalyzed C-H Functionalization

Rhodium(III) catalysis has emerged as a powerful tool for C–H bond functionalization, offering novel strategies for creating carbon-carbon and carbon-heteroatom bonds. snnu.edu.cn In reactions involving this compound, rhodium catalysts have been shown to cleanly activate the sp³ C–H bond of the acetyl group. researchgate.netcapes.gov.br This activation, often assisted by an acetate co-catalyst, leads to the formation of an N,C-chelated rhodacycle intermediate. researchgate.net This intermediate is a key step in various transformations.

The mechanism generally begins with the generation of an active cationic [Cp*Rh(III)] species, which then undergoes chelation-assisted C–H bond cleavage to form a five-membered rhodacycle. snnu.edu.cnmdpi.com This intermediate can then react with unsaturated partners like alkenes or alkynes. snnu.edu.cn For instance, the hydroarylation of alkynes proceeds through the insertion of the alkyne into the Rh–C bond of the rhodacycle, forming an expanded seven-membered ring, which then undergoes protodemetalation to yield the final product. nih.gov The presence of additives like pivalic acid can accelerate these C–H activation reactions. rsc.org This methodology has been applied to the synthesis of various heterocyclic structures, including quinolines and fused imidazo[1,2-a]pyridines. rsc.orgrsc.org

Mo-Complex-Catalyzed Reactions with Disubstituted Alkynes

Molybdenum-based catalysts provide unique reactivity for the transformation of carbonyl compounds. A notable application involving this compound is the Mo-complex-catalyzed reaction with disubstituted alkynes to construct densely substituted indolizine (B1195054) cores. rsc.org This deoxygenative coupling represents a versatile method for creating complex heterocyclic skeletons containing various functional groups, including trialkylsilyl and heteroaryl moieties. rsc.org

The catalytic cycle is thought to involve the formation of a molybdenacyclopentadiene complex from the alkyne. wikipedia.org This methodology is particularly valuable for its ability to construct complex molecules relevant to biological and medicinal chemistry from readily available 2-acylpyridines. rsc.org

Synthetic Strategies for Related Pyridine Scaffolds

This compound is a foundational building block for the synthesis of a wide array of more complex pyridine-containing structures, which are of significant interest in materials science and medicinal chemistry.

Synthesis of Terpyridines from this compound Precursors

The synthesis of 2,2′:6′,2″-terpyridines, a crucial class of chelating ligands, frequently employs this compound as a key precursor. researchgate.net The most established route is the Kröhnke synthesis, which involves multiple steps. mdpi.comwikipedia.orgbeilstein-journals.org The classical approach begins with the Claisen-Schmidt condensation of this compound with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). mdpi.comresearchgate.net This intermediate is then reacted with a "2-pyridacylpyridinium" salt (prepared from this compound) in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to construct the central pyridine ring. mdpi.com

To improve efficiency and reduce waste, several one-pot variations have been developed. mdpi.comthieme-connect.com These methods involve reacting two equivalents of this compound directly with one equivalent of an aldehyde in the presence of a base and an ammonia source. wikipedia.orgthieme-connect.com Microwave-assisted one-pot procedures have also been reported, offering advantages such as shorter reaction times, higher yields, and simpler workup. thieme-connect.comsci-hub.se

| Method | Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Classical Kröhnke Synthesis | This compound, Aromatic Aldehyde | 1) Base (for chalcone formation); 2) Pyridinium (B92312) salt, NH4OAc | 4′-Aryl-2,2′:6′,2″-terpyridine | mdpi.combeilstein-journals.org |

| One-Pot Synthesis | This compound (2 eq.), Aromatic Aldehyde (1 eq.) | Base (e.g., KOH), Ammonia source (e.g., aq. NH3), EtOH | 4′-Aryl-2,2′:6′,2″-terpyridine | researchgate.netthieme-connect.com |

| Microwave-Assisted One-Pot | This compound, Aromatic Aldehyde | NH4OAc, Microwave irradiation | 4′-Aryl-2,2′:6′,2″-terpyridine | thieme-connect.comsci-hub.se |

| Solvent-Free One-Pot | This compound, Aldehyde | NaOH (solid) | 1,5-Diketone intermediate | beilstein-journals.org |

Synthesis of Imidazo[1,2-a]pyridines and Related Heterocycles

Imidazo[1,2-a]pyridines are a class of heterocycles with significant pharmacological and optical properties. researchgate.net this compound serves as a versatile starting material for their synthesis through various catalytic routes. A highly efficient method is the copper-catalyzed aerobic oxidative reaction between a 2-aminopyridine (B139424) and an acetophenone (B1666503) derivative like this compound. rsc.orgorganic-chemistry.org This process involves a tandem sequence of imine formation followed by intramolecular oxidative C-H amination and cyclization, providing direct access to the imidazo[1,2-a]pyridine (B132010) core in good to excellent yields. rsc.orgresearchgate.net

Other synthetic strategies include:

Iodine-mediated synthesis : This one-pot method uses iodine to facilitate the reaction between 2-aminopyridines and acetophenones, though it can require high temperatures and long reaction times. tci-thaijo.org

Reaction with α-haloketones : The classical synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. mdpi.com this compound can be used after an initial α-halogenation step.

Multicomponent reactions : The Groebke–Blackburn–Bienaymé reaction (GBBR) offers a greener, one-pot alternative involving an aldehyde, a 2-aminopyridine, and an isocyanide. organic-chemistry.org Similarly, copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes can produce the desired heterocycle. organic-chemistry.org

The related indolizine heterocycle can also be synthesized from this compound precursors through methods like 1,3-dipolar cycloaddition of pyridinium ylides with alkynes or palladium-catalyzed multicomponent reactions. jbclinpharm.orgnih.gov

Condensation Reactions of this compound with Aldehydes (e.g., 2-Formylpyridine) and Related Byproducts

The Claisen-Schmidt condensation between an aldehyde and a ketone is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com When this compound reacts with 2-formylpyridine under these basic conditions, the expected product is the chalcone, 1,3-bis(pyridin-2-yl)prop-2-en-1-one. ichem.mdichem.md

However, research has shown that this reaction is not always straightforward and can lead to a cascade of subsequent transformations, resulting in a variety of "unexpected" byproducts. mdpi.comichem.mdresearchgate.net The initially formed chalcone is susceptible to further reactions present in the mixture. mdpi.com

A key side reaction is the Michael addition of another molecule of this compound (acting as a nucleophile) to the α,β-unsaturated system of the chalcone. ichem.md This leads to the formation of 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione. ichem.mdichem.md This 1,5-dicarbonyl compound can then undergo further intramolecular aldol condensations, sometimes involving additional molecules of the starting materials, to form complex and highly substituted cyclohexanol (B46403) derivatives. mdpi.comichem.mdacs.org These 'domino' reactions highlight the complexity that can arise from seemingly simple condensation conditions. ichem.md

| Compound Name | Molecular Formula | Formation Pathway | Reference |

|---|---|---|---|

| 1,3-bis(pyridin-2-yl)prop-2-en-1-one | C14H12N2O | Initial Claisen-Schmidt condensation product | ichem.mdichem.md |

| 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione | C21H19N3O2 | Michael addition of this compound to the initial chalcone | ichem.mdichem.md |

| (2,4-dihydroxy-2,4,6-tri(pyridin-2-yl)cyclohexyl)(pyridin-2-yl)methanone | C28H28N4O3 | Intramolecular aldol condensation/cyclization of intermediates | ichem.mdresearchgate.net |

| (4-hydroxy-2,4,6-tri(pyridin-2-yl)cyclohexane-1,3-diyl)bis(pyridin-2-ylmethanone) | C35H31N5O3 | Intramolecular aldol condensation/cyclization of intermediates | ichem.mdresearchgate.net |

Synthesis of 2-Acetyl-6-cyanopyridines as Intermediates for Oligo-2,6-pyridines

The synthesis of 2-acetyl-6-cyanopyridine has been identified as a critical step in the development of more efficient and cost-effective methods for producing oligo-2,6-pyridines. These oligopyridines are significant as complexing agents. The use of 2-acetyl-6-cyanopyridine as a key intermediate allows for synthetic pathways that avoid harsh conditions, such as the use of n-butyllithium at low temperatures, which are often expensive and hazardous on an industrial scale.

A pivotal method for the preparation of 2-acetyl-6-cyanopyridine involves the treatment of pyridine-1-oxide with cyanotrimethylsilane and dimethylcarbamyl chloride in dichloromethane. Current time information in Bangalore, IN. This reaction yields 2-acetyl-6-cyanopyridine along with other pyridine nitrile derivatives, which can also serve as precursors. Current time information in Bangalore, IN.

Once synthesized, 2-acetyl-6-cyanopyridine is a versatile intermediate that can be readily converted into other crucial building blocks for the synthesis of oligo-2,6-pyridines, such as terpyridines. Two important derivatives are a pyridinium salt and a chalcone. The pyridinium salt, specifically 1-[2-(6-cyano-2-pyridinyl)-2-oxoethyl]pyridinium iodide, is formed by reacting 2-acetyl-6-cyanopyridine with pyridine and iodine. google.com Concurrently, 2-acetyl-6-cyanopyridine can undergo a condensation reaction with a substituted benzaldehyde, such as p-anisaldehyde, to form a chalcone derivative, for instance, 1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one. google.com A preferred method for this conversion utilizes solid basic alumina (B75360) as a catalyst, which simplifies the purification process as it can be easily removed by filtration. google.com

The final construction of the oligo-2,6-pyridine, specifically a 6,6''-dicyano-2,2':6',2''-terpyridine, is achieved through the condensation of the pyridinium salt and the chalcone derivative in the presence of ammonium acetate. google.com This approach represents a significant improvement in the synthesis of terpyridines and their analogues. Current time information in Bangalore, IN.

The Kröhnke pyridine synthesis is a well-established method for the formation of substituted pyridines and has been successfully applied to the synthesis of 4'-aryl-2,2':6',2''-terpyridines from this compound and aryl aldehydes. uminho.ptresearchgate.netmdpi.comwikipedia.orgredalyc.org This methodology typically involves the reaction of a pyridinium salt with an α,β-unsaturated ketone in the presence of an ammonia source, leading to the formation of the central pyridine ring of the terpyridine. wikipedia.orgbeilstein-journals.org The synthesis of oligo-2,6-pyridines using 2-acetyl-6-cyanopyridine as an intermediate is an adaptation of this classical approach.

Table 1: Synthesis of 1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product |

| 2-Acetyl-6-cyanopyridine | p-Anisaldehyde | Basic Alumina (Activity Grade I) | Anhydrous Tetrahydrofuran | Stirred at room temperature under nitrogen for 24 hours | 1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one |

Table 2: Synthesis of 1-[2-(6-cyano-2-pyridinyl)-2-oxoethyl]pyridinium iodide

| Reactant 1 | Reagent 1 | Reagent 2 | Reaction Conditions | Yield | Product |

| 2-Acetyl-6-cyanopyridine | Iodine | Pyridine | 100°C under N₂ for 45 minutes | 78% | 1-[2-(6-cyano-2-pyridinyl)-2-oxoethyl]pyridinium iodide |

Table 3: Synthesis of 4'-(4-methoxyphenyl)-6,6''-dicyano-2,2':6',2''-terpyridine

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Conditions | Product |

| 1-[2-(6-cyano-2-pyridyl)-2-oxoethyl]pyridinium iodide | 1-[2-(6-cyanopyridyl)]-3-(4-methoxyphenyl)-2-propen-1-one | Ammonium Acetate | Acetic Acid | Heated to 80°C for 1.5 hours, then 65°C for 6.5 hours, and 90°C for 16 hours | 4'-(4-methoxyphenyl)-6,6''-dicyano-2,2':6',2''-terpyridine |

Coordination Chemistry of 2 Acetylpyridine As a Ligand

Formation of Metal Complexes with 2-Acetylpyridine (B122185) and Its Schiff Base Derivatives

The ability of this compound to form Schiff bases by condensation with primary amines significantly broadens its scope as a ligand. These Schiff base derivatives offer multiple donor sites, leading to the formation of stable chelate rings with metal ions.

Schiff bases of this compound are typically synthesized through the condensation reaction between this compound and a primary amine in an appropriate solvent, often with catalytic amounts of acid.

N,N'-dimethylethylenediamine: The reaction of this compound with N,N'-dimethylethylenediamine results in the formation of Schiff base ligands. mdpi.com These ligands have been utilized in the synthesis of various transition metal complexes.

Methionine: A tridentate Schiff base ligand, (S)-4-(methylthio)-2-((1-(pyridin-2-yl)ethylidene)amino) butanoic acid (HL), has been prepared from the condensation of this compound with the amino acid methionine. uomustansiriyah.edu.iqresearchgate.net This ligand is capable of coordinating with metal ions through the pyridine (B92270) nitrogen, azomethine nitrogen, and a carboxylate oxygen. uomustansiriyah.edu.iqresearchgate.net

Thiosemicarbazones: Thiosemicarbazones derived from this compound are a well-studied class of ligands. The synthesis involves the reaction of this compound with thiosemicarbazide (B42300) or its N(4)-substituted derivatives. hhu.deresearchgate.net These ligands are of particular interest due to their potential biological activities.

The characterization of these Schiff bases is typically achieved through various spectroscopic techniques, including Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry, along with elemental analysis.

Schiff base derivatives of this compound readily form complexes with a wide range of transition metals. The coordination typically involves the pyridine nitrogen, the imine nitrogen, and often another donor atom from the amine part of the ligand.

The following table summarizes the complexation of this compound Schiff base derivatives with various transition metals:

| Metal Ion | Schiff Base Derivative(s) | Key Findings |

| Mn(II) | Derivatives of 2,6-diacetylpyridine (B75352) and pyridine-2-carbaldehyde. hhu.denih.govrsc.org | Forms stable complexes, with some exhibiting catalytic activity in oxidation reactions. hhu.denih.govrsc.org |

| Co(II) | Derivatives with leucine (B10760876) and pentadentate 2,6-diacetylpyridine hydrazones. acs.orgscilit.com | Forms complexes with varying geometries, including tetrahedral and pentagonal bipyramidal. acs.orgscilit.com |

| Ni(II) | Derivatives with leucine and N,N'-dimethylethylenediamine. mdpi.comacs.org | Can form complexes with tetrahedral or other geometries depending on the specific ligand. acs.org |

| Cu(II) | Derivatives with leucine and 4-phenylthiosemicarbazide (B147422). acs.orgnih.gov | Forms complexes with geometries such as square-planar. acs.org |

| Zn(II) | Derivatives with 4-phenyl semicarbazone and N,N'-dimethylethylenediamine. mdpi.comnih.gov | Can form tetrahedral complexes. nih.gov |

| Ga(III) | N(4)-phenylthiosemicarbazone derivatives. researchgate.net | Forms mononuclear complexes. researchgate.net |

| In(III) | N(4)-phenylthiosemicarbazone derivatives. researchgate.net | Forms mononuclear complexes. researchgate.net |

| Pd(II) | Thiosemicarbazone and other Schiff base derivatives. | Forms square-planar complexes. |

| Pt(II) | Thiosemicarbazone derivatives. | Forms square-planar complexes. |

| Bi(III) | Hydrazone derivatives. | Forms stable complexes. |

| Fe(III) | Derivatives with leucine. acs.org | Can form octahedral complexes. acs.org |

| Cd(II) | Derivatives with N,N'-dimethylethylenediamine. mdpi.com | Forms stable complexes. mdpi.com |

Structural Elucidation of this compound Metal Complexes

The precise arrangement of atoms and bonds within the metal complexes of this compound and its derivatives is crucial for understanding their properties. X-ray crystallography and other spectroscopic methods are instrumental in this elucidation.

Metal complexes of this compound Schiff bases exhibit a variety of coordination geometries, largely dictated by the nature of the metal ion, the specific Schiff base ligand, and the presence of other coordinating anions.

Octahedral: This is a common geometry for many transition metal complexes, including those of Fe(III) and some Mn(II), Co(II), and Ni(II) complexes. uomustansiriyah.edu.iqacs.org For example, the Schiff base derived from this compound and methionine forms octahedral complexes with Mn(II), Co(II), and Ni(II). uomustansiriyah.edu.iq

Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II) and Pt(II), and is also observed in some Cu(II) complexes.

Tetrahedral: This geometry is often found in complexes of d¹⁰ metal ions like Zn(II) and can also be adopted by Co(II) and Ni(II) complexes. uomustansiriyah.edu.iqacs.org The Zn(II) complex with the Schiff base of this compound and methionine adopts a tetrahedral geometry. uomustansiriyah.edu.iq

The following interactive table provides examples of observed geometries for different metal complexes:

| Metal Ion | Schiff Base Ligand | Coordination Geometry |

| Fe(III) | Leucine derivative | Octahedral acs.org |

| Mn(II) | Methionine derivative | Octahedral uomustansiriyah.edu.iq |

| Co(II) | Leucine derivative | Tetrahedral acs.org |

| Ni(II) | Leucine derivative | Tetrahedral acs.org |

| Cu(II) | Leucine derivative | Square Planar acs.org |

| Zn(II) | Methionine derivative | Tetrahedral uomustansiriyah.edu.iq |

The Schiff base ligands derived from this compound can coordinate to metal ions in different manners, primarily as bidentate or tridentate ligands.

Bidentate Coordination: In this mode, the ligand binds to the metal ion through two donor atoms. For thiosemicarbazone ligands, this often involves the azomethine nitrogen and the sulfur atom.

Tridentate Coordination: This is a very common coordination mode for these ligands, where they bind to the metal center via three donor atoms. Typically, these are the pyridine nitrogen, the azomethine nitrogen, and a third donor atom from the amine portion of the ligand, such as a sulfur atom in thiosemicarbazones or a carboxylate oxygen in amino acid derivatives. uomustansiriyah.edu.iqnih.gov For example, the Schiff base derived from this compound and 4-phenylthiosemicarbazide coordinates to Cu(II) and Zn(II) in a tridentate fashion. nih.gov

The versatility in coordination modes allows for the formation of a rich variety of complex structures with diverse chemical and physical properties.

Theoretical and Computational Studies of Coordination Compounds

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. nih.govarchive.org This method is particularly effective for transition metal complexes, offering a balance between computational cost and accuracy. nih.gov For coordination compounds of this compound and its derivatives, DFT is employed to optimize the molecular geometry in the ground state, predict vibrational frequencies, and calculate various electronic properties. scielo.br

One of the primary applications of DFT is the determination of equilibrium geometries, including bond lengths and angles. scielo.br These calculated parameters can be compared with experimental data, such as those obtained from X-ray crystallography, to validate the computational model. For instance, DFT calculations using the B3LYP functional and 6-311G basis set have been used to model derivatives of this compound. scielo.brresearchgate.net The calculated bond lengths and angles for these structures show a strong correlation with experimental values, confirming the reliability of the theoretical approach. scielo.br

The following table presents a comparison of selected experimental bond lengths and angles with those calculated using DFT for a this compound derivative, demonstrating the predictive power of this computational method. scielo.br

| Bond/Angle | Experimental Value | Calculated (DFT) Value |

| O1-C1 | 1.217(2) Å | 1.2394 Å |

| N1-C6 | 1.338(2) Å | 1.3466 Å |

| N1-C2 | 1.340(2) Å | 1.3557 Å |

| C1-C2 | 1.496(3) Å | 1.5083 Å |

| C6-N1-C2 | 116.96(15) ° | 118.47 ° |

| O1-C1-C2 | 119.07(16) ° | 118.97 ° |

| N1-C2-C1 | 116.81(15) ° | 115.44 ° |

Beyond structural prediction, DFT is instrumental in understanding chemical reactivity. archive.orguautonoma.cl By calculating various reactivity descriptors, such as chemical potential, global hardness, and electrophilicity, researchers can predict how a this compound complex will interact with other chemical species. scielo.br These descriptors provide quantitative measures of a molecule's stability and its propensity to donate or accept electrons in a chemical reaction. scielo.bruautonoma.cl

Frontier Molecular Orbital (HOMO-LUMO) Analysis in Complexes

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band-gap, is a critical parameter for determining molecular reactivity. scielo.br

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. scielo.br In the context of this compound and its coordination compounds, DFT calculations are used to determine the energies of these frontier orbitals. scielo.brresearchgate.net For this compound itself, the HOMO is slightly delocalized over the pyridine ring and the carbonyl group, while the LUMO is primarily localized on the carbonyl moiety. scielo.br

Upon coordination to a metal or modification into a Schiff base ligand, the energies and localizations of these orbitals change. researchgate.netuomustansiriyah.edu.iq For example, in a study of this compound derivatives, the calculated HOMO-LUMO gap was found to be relatively low, indicating high reactivity. scielo.br The specific localization of the HOMO and LUMO in these complexes can help identify the most probable sites for electrophilic and nucleophilic attack.

The table below summarizes the calculated frontier orbital energies and the corresponding energy gap for this compound and some of its derivatives, as determined by DFT calculations (B3LYP/6-311G). scielo.br

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| This compound | -0.245 | -0.069 | 0.176 |

| Derivative 1 | -0.243 | -0.060 | 0.183 |

| Derivative 2 | -0.229 | -0.064 | 0.165 |

This analysis is crucial for designing new this compound-based complexes with tailored electronic properties for applications in areas like catalysis and materials science. researchgate.netsapub.org

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.eduuba.ar This approach provides a detailed understanding of the donor-acceptor (or charge-transfer) interactions within a molecule, which are fundamental to understanding coordination bonds and other intramolecular forces. uba.arbohrium.com

In the coordination chemistry of this compound, NBO analysis is particularly useful for quantifying the interaction between the ligand and a metal center. The formation of a coordination bond can be described as a charge-transfer interaction from a filled lone-pair NBO on the donor atom of the ligand (e.g., the pyridine nitrogen or the acetyl oxygen) to an empty valence antibonding or Rydberg NBO of the acceptor metal atom. bohrium.com

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. uba.ar A larger E(2) value signifies a stronger interaction and more significant charge delocalization from the ligand to the metal, indicating a more substantial covalent character in the coordination bond. uba.ar

While specific NBO analysis data for simple this compound complexes are not detailed in the provided context, the principles can be readily applied. An NBO analysis would typically reveal:

Strong n → σ interactions:* The lone pair (n) of the pyridine nitrogen donating electron density to an empty orbital (σ*) of the coordinated metal.

Hydrogen Bonding: NBO analysis can also identify and quantify intramolecular hydrogen bonds, for example, in Schiff base derivatives of this compound where interactions between a hydrogen atom and a nearby nitrogen or oxygen atom can influence the ligand's conformation and reactivity. researchgate.net

By providing a quantitative description of these electronic interactions, NBO analysis complements the structural information from DFT and the reactivity insights from FMO theory, offering a comprehensive understanding of the bonding in this compound coordination compounds. wikipedia.orgbohrium.com

Catalytic Applications of 2 Acetylpyridine and Its Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, 2-acetylpyridine (B122185) and its derivatives serve as crucial ligands that modulate the activity and selectivity of metal centers in a variety of organic transformations.

Asymmetric Synthesis and Enantioselective Reactions

The creation of chiral molecules is a cornerstone of modern chemistry, and this compound serves as a key substrate in several asymmetric reactions. A significant focus has been on the asymmetric reduction of its ketone group to produce enantiomerically pure 1-(2-pyridyl)ethanol, a valuable chiral building block. nih.gov

One approach involves the borane-mediated reduction of this compound. The challenge lies in the fact that borane (B79455) can complex with the pyridyl nitrogen, leading to a non-selective intramolecular reduction that lowers the enantioselectivity. nih.gov To overcome this, specialized catalysts have been developed. For instance, spiroborate ester catalysts derived from diphenylprolinol and ethylene (B1197577) glycol have been used. While initial attempts with catalytic amounts (10 mol%) yielded modest results, using a stoichiometric amount of the catalyst with borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) significantly improved the enantiomeric excess (ee) to 93%. nih.gov

Another prominent method is the direct asymmetric reductive amination (DARA) of 2-acetyl-6-substituted pyridines to synthesize chiral primary amines. acs.org Using a ruthenium catalyst, specifically Ru(OAc)₂{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and hydrogen gas, a range of chiral amines have been produced with excellent yields and enantioselectivities, often exceeding 99% ee. acs.org This methodology has proven effective for 2-acetylpyridines with various substituents at the 6-position, including aryl, alkyl, and halogen groups. acs.org

Additionally, rhodium-catalyzed asymmetric hydrogenation has been successfully applied to this compound and its derivatives. researchgate.net Catalysts such as [Rh(COD)Binapine]BF₄ have achieved excellent enantioselectivities (up to 99% ee) under mild conditions, yielding a variety of enantiomerically pure chiral 2-pyridine-aryl/alkyl alcohols. researchgate.net Asymmetric electroreduction at a mercury cathode in the presence of catalytic amounts of the alkaloid strychnine (B123637) has also been shown to produce chiral pyridylethanol. beilstein-journals.org

Table 1: Asymmetric Synthesis involving this compound

| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Asymmetric Borane Reduction | Spiroborate ester 5 (1 equiv.) / Borane-SMe₂ | This compound | 1-(2-pyridyl)ethanol | 93% | nih.gov |

| Asymmetric Reductive Amination (DARA) | Ru(OAc)₂{(S)-binap} / NH₄TFA, H₂ | 2-Acetyl-6-substituted pyridines | Chiral 1-(pyridin-2-yl)ethan-1-amines | >99% | acs.org |

| Asymmetric Hydrogenation | [Rh(COD)Binapine]BF₄ / H₂ | This compound derivatives | Chiral 2-pyridine-aryl/alkyl alcohols | up to 99% | researchgate.net |

| Asymmetric Electroreduction | Strychnine / Mercury cathode | This compound | (S)-1-(2-pyridyl)ethanol | High | beilstein-journals.org |

Atom Transfer Radical Polymerization

Atom Transfer Radical Polymerization (ATRP) is a controlled "living" polymerization technique that allows for the synthesis of polymers with well-defined architectures. The catalyst, typically a transition metal complex, is central to this process. acs.org Ligands derived from this compound play a role in forming these catalytically active species.

Schiff bases created by the condensation of this compound with primary amines are used as ligands for copper(I) catalysts in the ATRP of monomers like methacrylates. researchgate.net For example, a ligand synthesized from this compound and 1,4-diaminobenzene, (N1E,N4E)-N1,N4-bis(pyridin-2-yl)ethylenebenzene-1,4-diamine (BPEBD), has been used with a copper-based catalyst for the ATRP of methyl methacrylate (B99206) (MMA) and styrene. researchgate.net These reactions demonstrated linear first-order kinetics, indicative of a controlled polymerization process. researchgate.net Similarly, N,N'-bis[methyl(pyrid-2-yl)methylene]ethane-1,2-diamine (BMDA) has been employed as a ligand for the ATRP of styrene. researchgate.net The versatility of this compound-derived ligands makes them valuable components in designing catalyst systems for producing a range of polymers. scielo.brscielo.br

Oligomerization and Polymerization

Metal complexes featuring ligands derived from this compound are effective catalysts for the oligomerization and polymerization of olefins, particularly ethylene. scielo.brscielo.br Iron(II) and cobalt(II) complexes with 2,6-bis(imino)pyridyl ligands, often synthesized from 2,6-diacetylpyridine (B75352), are highly active in these reactions. unam.mxmdpi.com The structure of the ligand, including the substituents on the iminoaryl groups, is critical for controlling the outcome, whether it be polymerization to high-density polyethylene (B3416737) (HDPE) or selective oligomerization to produce linear alpha-olefins. unam.mx

More recently, iminopyridyl Ni(II) and Pd(II) complexes have been developed for ethylene (co)oligomerization. acs.orgnih.gov For instance, Ni(II) complexes with iminopyridine ligands derived from this compound and bearing bulky benzocycloalkyl moieties have shown extremely high catalytic activities, reaching up to 13.86 × 10⁶ g mol⁻¹ h⁻¹, to produce low molecular weight, highly branched ethylene oligomers. nih.gov Palladium(II) complexes with similar ligands have been used to create low-density, colorless oil oligomers. acs.org

Researchers have also synthesized 2-quinoxalinyl-6-iminopyridyl ligands from 6-acetylpyridine-2-carboxylate. academie-sciences.fr The corresponding iron and cobalt complexes, when activated by modified methylaluminoxane (B55162) (MMAO), exhibit high activities for ethylene oligomerization. academie-sciences.fr

Table 2: Ethylene Oligomerization/Polymerization using this compound-based Catalysts

| Metal Center | Ligand Type | Activator | Catalytic Activity | Product | Source |

|---|---|---|---|---|---|

| Fe(II), Co(II) | 2,6-bis(arylimino)pyridyl | MAO, AlMe₃ | High | HDPE or α-olefins | unam.mx |

| Ni(II) | Iminopyridyl with benzocycloalkyl moieties | Et₂AlCl | Up to 13.86 × 10⁶ g mol⁻¹ h⁻¹ | Highly branched ethylene oligomers | nih.gov |

| Pd(II) | Iminopyridyl | NaBArF | Moderate | Low-density ethylene oligomers (oils) | acs.org |

| Fe, Co | 2-quinoxalinyl-6-iminopyridyl | MMAO | High | Ethylene oligomers | academie-sciences.fr |

Transfer Hydrogenation of Carbonyl Compounds

Transfer hydrogenation is a fundamental reaction for preparing alcohols from carbonyl compounds using hydrogen donors like isopropanol (B130326) or formic acid, facilitated by a metal catalyst. polimi.it Ruthenium(II) complexes are often employed for this purpose. scielo.brscielo.brpolimi.it While these systems are effective for a wide range of ketones and aldehydes, the transfer hydrogenation of this compound itself presents a challenge. polimi.it

Research has shown that attempts to reduce this compound using certain Ru(II) catalysts were unsuccessful, with no conversion observed. polimi.it This is attributed to the strong coordinating ability of the pyridine (B92270) substrate. It is believed that this compound forms a stable complex with the ruthenium species in the reaction, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle. polimi.itchimia.ch This substrate-inhibition is a significant hurdle in its reduction via this method, contrasting with the successful reduction of other ketones like acetophenone (B1666503) under the same conditions. polimi.itchimia.ch

Synergistic Catalysis in Acetyl Azaarenes Addition to Enals

A novel and highly effective catalytic strategy involves the synergistic activation of both this compound and a reaction partner. soton.ac.ukscholarsportal.infonih.gov Specifically, in the enantioselective addition of acetyl azaarenes (like this compound) to enals, a dual catalytic system is employed. soton.ac.uk This system consists of a metal Lewis acid (such as Zn(acac)₂) and a chiral secondary amine catalyst. soton.ac.uksoton.ac.uk

The proposed mechanism involves two simultaneous catalytic cycles:

The metal Lewis acid coordinates to the this compound in a bidentate fashion, involving both the pyridine nitrogen and the carbonyl oxygen. This coordination facilitates the formation of the corresponding metal enolate. soton.ac.ukresearchgate.net

The chiral secondary amine reacts with the enal to form a chiral iminium ion, which acts as the activated electrophile. soton.ac.uk

The metal enolate of this compound then adds to the iminium ion in a Michael addition. soton.ac.uk This is followed by a second Michael addition and an intramolecular aldol (B89426) reaction, ultimately forming highly functionalized and chiral cyclohexene (B86901) derivatives. soton.ac.uk This synergistic approach has proven remarkably successful, affording the final products in high yields, with high diastereoselectivity, and with enantiomeric excesses ranging from 97% to over 99%. soton.ac.uk

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, often as a solid. This compound is used to create ligands that are then immobilized on solid supports, resulting in stable and reusable catalysts.

A common method involves modifying a support material like silica (B1680970) with an aminopropyl group, followed by a Schiff base condensation with this compound. rsc.org This creates a chelating ligand on the silica surface, which is then metallated, for example, with palladium acetate (B1210297). rsc.orgyork.ac.uk These supported palladium catalysts have been investigated for their activity in Suzuki coupling reactions. rsc.org

Similarly, a magnetic silica support (Fe₃O₄@SiO₂) has been functionalized with 3-aminopropyltriethoxysilane, followed by reaction with this compound and subsequent complexation with copper. mdpi.com This magnetic nanocatalyst (CuACP-Am-Fe₃O₄@SiO₂) has been used for one-pot, three-component cycloaddition "click" reactions to synthesize 1,2,3-triazole derivatives with excellent yields. mdpi.com

Graphene oxide has also been used as a support. A copper nanocatalyst supported on engineered graphene oxide (Cu@AA@APTES@GO) was effective in catalyzing the transannulation of N-heterocyclic ketones like this compound with alkylamines. nih.gov The catalyst demonstrated good reusability, a key advantage of heterogeneous systems. nih.gov These examples highlight how this compound can be integrated into solid-supported catalysts for various important organic transformations. capes.gov.br

Graphene Oxide-Based Nanocatalysts

Graphene oxide (GO) has emerged as a highly effective support material for catalysts due to its large surface area, unique electronic properties, and the presence of oxygen-containing functional groups on its surface. orientjchem.orgmedcraveonline.com These functional groups provide active sites for anchoring metal complexes, leading to the creation of robust and reusable heterogeneous catalysts. orientjchem.orgmedcraveonline.com The two-dimensional structure of GO can also function as a "nanoreactor," reducing diffusion resistance for reactants and enhancing catalytic performance. nih.govacs.org

A notable application involving this compound is in the synthesis of a copper-based nanocatalyst supported on functionalized graphene oxide (Cu@AA@APTES@GO). nih.govacs.org This nanocatalyst was developed by immobilizing 4-aminoantipyrine (B1666024) on amine-functionalized graphene oxide, followed by metallation with copper. nih.govacs.org It has demonstrated significant catalytic activity in the transannulation of N-heterocyclic aldehydes or ketones, such as this compound, with alkylamines. nih.govacs.org

In a typical reaction, this compound and benzylamine (B48309) were refluxed in the presence of the Cu@AA@APTES@GO nanocatalyst. nih.govacs.org The study found that the catalyst was essential for the reaction to proceed. nih.govacs.org This heterogeneous catalyst showed good to moderate activity for the C(sp³)–H bond activation and amination of various substrates. nih.govacs.org The superior performance is attributed to the unique structure of the graphene oxide support, which provides ample space and reduces diffusion barriers for the reactants. nih.govacs.org

The reusability of the catalyst, a key feature of heterogeneous catalysis, was also confirmed. The Cu@AA@APTES@GO nanocatalyst could be recovered after the reaction by centrifugation and reused for multiple cycles without a significant loss in its catalytic activity. nih.govacs.org

Another relevant study involves a copper oxide (CuO) catalyst derived from a copper(I) complex of this compound-N(4)-(methoxyphenyl)thiosemicarbazone. utm.my This complex was converted to copper oxide via solid-state thermal decomposition. The resulting CuO demonstrated high catalytic efficiency in the reduction of 4-nitrophenol (B140041) to 4-aminophenol, outperforming the original copper(I) complex. utm.my Optimization studies showed that 1.0 mol% of the catalyst yielded the highest conversion rate of 98.7%. utm.my

Table 1: Catalytic Performance of Graphene Oxide-Based and Derived Catalysts

| Catalyst | Reactants | Product | Solvent | Temperature (°C) | Yield/Conversion | Citation |

|---|---|---|---|---|---|---|

| Cu@AA@APTES@GO | This compound, Benzyl (B1604629) amine | Transannulated product | Acetonitrile (B52724) | 80 | Good to Moderate | nih.gov, acs.org |

Electrocatalytic Processes

This compound and its derivatives are also pivotal in the field of electrocatalysis, particularly in reactions such as reduction and hydrogen evolution. The generation of clean energy sources like hydrogen through electrochemical water splitting is a major research focus, driving the development of efficient electrocatalysts from earth-abundant metals. researchgate.netnih.gov

One of the direct electrocatalytic applications of this compound is its asymmetric electroreduction to the corresponding alcohol, (pyridyl)ethanol. Research has shown that this reduction can be achieved at a mercury cathode in the presence of a catalytic amount of the alkaloid strychnine, which induces asymmetry and results in an optically active product. beilstein-journals.org

Furthermore, metal complexes incorporating ligands derived from or related to this compound are extensively studied as electrocatalysts. For instance, complexes of nickel and palladium with thiosemicarbazone ligands have shown promise as catalysts for the hydrogen evolution reaction (HER). researchgate.net While not directly using this compound, some of these ligands are synthesized from precursors like 2-pyridinehydrazone, which is structurally similar. researchgate.net The catalytic cycle for these systems often involves the reduction of the metal center, which then reacts with protons to generate hydrogen. researchgate.net

Nickel complexes with 2,2'-bipyridine-based ligands, which share the pyridine motif with this compound, also act as efficient molecular electrocatalysts for the HER. nsf.govrsc.org These catalysts can achieve high Faradaic efficiencies for hydrogen production. nsf.govrsc.org Computational studies suggest that non-covalent interactions between the proton donor and heteroatoms on the ligand are crucial to the catalytic mechanism. nsf.gov Similarly, various first-row transition metal complexes have been investigated as electrocatalysts for proton reduction, with nickel complexes often showing optimal performance with low overpotentials. nih.gov

Table 2: Electrocatalytic Applications Involving this compound and Related Complexes

| Catalyst/System | Process | Key Findings | Citation |

|---|---|---|---|

| This compound with Strychnine/Hg cathode | Asymmetric Electroreduction | Produces optically active pyridylethanol. beilstein-journals.org | beilstein-journals.org |

| Ni(II) and Pd(II) Thiosemicarbazone Complexes | Hydrogen Evolution Reaction (HER) | Active electrocatalysts for proton reduction. researchgate.net | researchgate.net |

| Ni(II) Complex with 2,2'-bipyridine-based ligand | Hydrogen Evolution Reaction (HER) | High Faradaic efficiency (94 ± 8%) for H₂ production. nsf.govrsc.org | nsf.gov, rsc.org |

The research into both graphene-based nanocatalysts and electrocatalytic systems demonstrates the significant utility of this compound and its derivatives in modern chemistry, paving the way for more efficient and sustainable chemical processes.

Biological and Biomedical Research on 2 Acetylpyridine and Its Derivatives

Antimicrobial and Anti-Infective Properties

Derivatives of 2-acetylpyridine (B122185) have demonstrated significant potential as antimicrobial and anti-infective agents, with research highlighting their efficacy against a wide range of pathogens, including bacteria, fungi, parasites, and viruses.

Schiff bases derived from this compound and their metal complexes have been a particular focus of antibacterial research. These compounds have shown varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of Schiff base metal complexes demonstrated strong inhibitory action against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net However, the same series of compounds exhibited weaker antibacterial activity when tested against Acinetobacter baumannii and Pseudomonas aeruginosa. researchgate.net The chelation of the metal to the Schiff base ligand is suggested to enhance the bacteriostatic properties of the compounds. researchgate.net

Other studies have also confirmed the antibacterial potential of this compound derivatives. Research on various pyridine-based compounds has shown their effectiveness against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netmdpi.comnih.gov Specifically, heterometallic complexes of copper(II) and bismuth(III) with this compound thiosemicarbazones have been synthesized and evaluated. bba.md These complexes were tested against Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii, with Staphylococcus aureus being the most susceptible. bba.md The minimum inhibitory concentration (MIC) for some of these complexes was as low as 0.001 mg/mL against S. aureus. bba.md

| Derivative Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Schiff Base Metal Complexes | Methicillin-resistant Staphylococcus aureus (MRSA) | High activity | researchgate.net |

| Schiff Base Metal Complexes | Acinetobacter baumannii | Weak activity | researchgate.net |

| Schiff Base Metal Complexes | Pseudomonas aeruginosa | Weak activity | researchgate.net |

| Cu(II)-Bi(III) Heterometallic Complexes with Thiosemicarbazone | Staphylococcus aureus (ATCC 25923) | High activity (MIC as low as 0.001 mg/mL for some complexes) | bba.md |

| Cu(II)-Bi(III) Heterometallic Complexes with Thiosemicarbazone | Escherichia coli (ATCC 25922) | Moderate activity | bba.md |

| Cu(II)-Bi(III) Heterometallic Complexes with Thiosemicarbazone | Acinetobacter baumannii (BAA-747) | Moderate activity | bba.md |

| Pyridine-aroylhydrazone Metal Complex ([ZnL₂]) | Bacillus cereus | Active (MIC = 11.71 μg/mL) | mdpi.com |

The antifungal properties of this compound derivatives, especially thiosemicarbazones and their metal complexes, have been well-documented. nih.gov The structure of the thiosemicarbazone moiety, including substitutions at the N1 and N4 positions, significantly influences the antifungal efficacy. nih.gov Copper(II) complexes of these thiosemicarbazones are often found to be more potent than the uncomplexed ligands. nih.govconicet.gov.ar

One study highlighted that this compound{N-(4-aminophenyl)acetamid}thiosemicarbazone exhibited a minimum inhibitory concentration (MIC) of 31.25 μg/mL and a minimum fungicidal concentration (MFC) of 62.50 μg/mL against Candida albicans. researchgate.net Another investigation showed that while this compound-derived hydrazones had poor antibacterial effects, they demonstrated significant antifungal activity against Candida albicans. conicet.gov.ar This activity was appreciably increased upon coordination with copper(II). conicet.gov.ar

| Derivative Type | Fungal Strain | Observed Activity (MIC/MFC) | Reference |

|---|---|---|---|

| This compound{N-(4-aminophenyl)acetamid}thiosemicarbazone | Candida albicans | MIC: 31.25 μg/mL, MFC: 62.50 μg/mL | researchgate.net |

| This compound-para-chloro-phenylhydrazone (H2AcpClPh) | Candida albicans | As active as fluconazole | conicet.gov.ar |

| Copper(II) complex of H2AcpClPh | Candida albicans | As active as fluconazole | conicet.gov.ar |

| Pyridine-aroylhydrazone Metal Complex ([ZnL₂]) | Candida albicans | Active (MIC = 23.43 μg/mL) | mdpi.com |

Thiosemicarbazone derivatives of this compound have emerged as a promising class of antimalarial agents. scite.ai Extensive research has demonstrated their efficacy against various Plasmodium species. N4,N4-disubstituted this compound thiosemicarbazones have shown superior activity against Plasmodium berghei in mice compared to their N4-monosubstituted counterparts. cabidigitallibrary.org The potency was significantly enhanced when the N4-nitrogen was part of a six- or seven-membered ring system, such as piperidine (B6355638) or piperazine, leading to cures at dose levels as low as 20 mg/kg. scite.aicabidigitallibrary.org

Furthermore, 1-acetylisoquinoline thiosemicarbazones, which are structurally related to this compound derivatives, have also been evaluated for their antimalarial properties against P. berghei, with cures being achieved at doses of 40-160 mg/kg. nih.gov Conversely, the 1-oxide derivatives of this compound thiosemicarbazones were found to be less active against both P. berghei and P. falciparum when compared to the corresponding non-oxidized analogues. nih.gov

| Derivative Type | Parasite Strain | Key Finding | Reference |

|---|---|---|---|

| N4,N4-disubstituted this compound thiosemicarbazones (e.g., with piperidine ring) | Plasmodium berghei (in mice) | Curative at doses as low as 20 mg/kg | scite.aicabidigitallibrary.org |

| 1-Acetylisoquinoline thiosemicarbazones | Plasmodium berghei (in mice) | Curative at doses of 40-160 mg/kg | nih.gov |

| This compound 1-oxide thiosemicarbazones | Plasmodium berghei (in mice) | Less active than non-oxidized analogues | nih.gov |

| This compound 1-oxide thiosemicarbazones | Plasmodium falciparum (in vitro) | Less active than non-oxidized analogues | nih.gov |

The antiparasitic activity of this compound derivatives extends to trypanosomes. A study involving twenty-seven this compound thiosemicarbazones and their analogues demonstrated significant in vitro activity against Trypanosoma rhodesiense, the causative agent of East African human trypanosomiasis. nih.govnih.govresearchgate.net The activity was assessed by measuring the inhibition of radiolabeled precursor uptake. nih.govresearchgate.net A key finding from this research was that the nitrogen atom of the pyridyl group is essential for the antitrypanosomal effect. nih.govnih.govresearchgate.net Notably, twenty-four of the twenty-seven tested compounds showed activity comparable to the established antitrypanosomal drug, ethidium (B1194527) bromide. nih.govresearchgate.net These derivatives generally showed a greater inhibition of L-[U-14C]leucine uptake compared to [methyl-3H]thymidine uptake. nih.gov

| Derivative Type | Parasite Strain | Method of Action | Key Finding | Reference |

|---|---|---|---|---|

| This compound thiosemicarbazones and analogues | Trypanosoma rhodesiense | Inhibition of [methyl-3H]thymidine and L-[U-14C]leucine uptake | Pyridyl nitrogen is essential for activity; 24 of 27 compounds had activity comparable to ethidium bromide. | nih.govnih.govresearchgate.net |

The antiviral potential of this compound derivatives has been investigated, with notable activity observed against herpes viruses. Thiosemicarbazone derivatives of this compound have been shown to inhibit the replication of both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov This inhibition of viral replication was found to be more significant than the effect on host cell DNA or protein synthesis. nih.gov A comprehensive study of 111 thiosemicarbazones of this compound and related compounds confirmed their inhibitory effects on HSV in vitro. umich.edu The broader class of pyridine (B92270) derivatives has also been explored for activity against other viruses, including Human Immunodeficiency Virus (HIV), with some analogues showing promising results. rsc.org

| Derivative Type | Virus | Observed Activity | Reference |

|---|---|---|---|

| This compound thiosemicarbazones | Herpes Simplex Virus type 1 (HSV-1) | Inhibition of viral replication | nih.govumich.edu |

| This compound thiosemicarbazones | Herpes Simplex Virus type 2 (HSV-2) | Inhibition of viral replication | nih.gov |

| 4-(phenylamino)-1H-pyridazino [3,4-b]pyridine derivatives | Human Immunodeficiency Virus (HIV) | Exhibited anti-HIV activity | rsc.org |

Anticancer and Cytotoxic Activities

Derivatives of this compound, particularly thiosemicarbazones and hydrazones, have demonstrated significant cytotoxic activity against various human cancer cell lines. Research has shown that these compounds can be highly effective, in some cases exhibiting activity at nanomolar concentrations.

A study on this compound N(4)-phenyl thiosemicarbazone and its substituted derivatives revealed high cytotoxicity against malignant glioma cell lines RT2 and T98, with IC50 values in the nanomolar range (1.0-50 nM). nih.gov This was significantly more potent than the standard chemotherapy drug cisplatin, which had IC50 values in the micromolar range. nih.gov Structure-activity relationship (SAR) studies from this research suggested that stereochemical properties were crucial for activity against the RT2 cell line, while electronic properties were more important for the T98 cell line. nih.gov

Similarly, nopinone-based thiosemicarbazone derivatives have shown considerable cytotoxic activity against human breast cancer (MDA-MB-231), hepatocellular carcinoma (SMMC-7721), and cervical cancer (HeLa) cell lines. capes.gov.br One particular compound from this series, 4i, exhibited potent antitumor activity with IC50 values of 2.79 μM, 2.64 μM, and 3.64 μM against these cell lines, respectively. capes.gov.br Further investigation showed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in MDA-MB-231 cells. capes.gov.br

The cytotoxic potential of this compound-derived hydrazones has also been explored. The activity of these compounds was found to be influenced by substituents on the phenyl ring, with the order of increasing activity being -H < -NO2 < -Cl. researchgate.net

| Derivative Type | Cancer Cell Line | Observed Activity (IC50) | Reference |

|---|---|---|---|